molecular formula C19H22N2O4S2 B2366272 2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886922-26-5

2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2366272
CAS No.: 886922-26-5
M. Wt: 406.52
InChI Key: SGTLIXLSMBVNOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C14H14N2O4S2. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 338.4. Thiophene, the base structure of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

A significant application of derivatives of benzo[b]thiophene, closely related to the compound , is in the field of heterocyclic synthesis. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized from precursors like 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide through coupling reactions, leading to the production of various heterocyclic compounds including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This showcases the compound's utility in creating a diverse range of heterocyclic structures, contributing to the field of organic chemistry and medicinal chemistry research.

Biological Activities

Research into derivatives of benzo[b]thiophene has revealed various biological activities, indicating potential therapeutic applications. For example, compounds structurally related to 2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been studied for their anti-inflammatory properties. A series of 3-thiobenzo[b]thiophene-2-carboxamides demonstrated the ability to inhibit the expression of E-selectin, ICAM-1, and VCAM-1, which are critical in mediating cell adhesion and inflammation, highlighting the compound's relevance in researching anti-inflammatory agents (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

Moreover, benzo[b]thiophene derivatives have been synthesized and evaluated for their cardiac electrophysiological activity, particularly as selective class III antiarrhythmic agents. These studies indicate that certain N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit comparable potency to known class III agents in vitro, suggesting the compound's utility in the development of new antiarrhythmic drugs (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Properties

IUPAC Name

2-[(2-ethylsulfonylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-3-27(24,25)15-7-5-4-6-13(15)18(23)21-19-16(17(20)22)12-9-8-11(2)10-14(12)26-19/h4-7,11H,3,8-10H2,1-2H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTLIXLSMBVNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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